molecular formula C12H12N2OS2 B15211800 1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one CAS No. 189152-42-9

1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one

Cat. No.: B15211800
CAS No.: 189152-42-9
M. Wt: 264.4 g/mol
InChI Key: AGLQGSGBNOUGFG-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)ethanone is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of thiophene derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)propanone
  • 1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)butanone

Uniqueness

1-(4-Methyl-6-(methylthio)-2-(thiophen-2-yl)pyrimidin-5-yl)ethanone is unique due to its specific structural features, such as the presence of both methylthio and thiophene groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

189152-42-9

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidin-5-yl)ethanone

InChI

InChI=1S/C12H12N2OS2/c1-7-10(8(2)15)12(16-3)14-11(13-7)9-5-4-6-17-9/h4-6H,1-3H3

InChI Key

AGLQGSGBNOUGFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)C

Origin of Product

United States

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